![molecular formula C19H23N3O B12333412 1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one](/img/structure/B12333412.png)
1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole intermediates, followed by their condensation and cyclization to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce more saturated pyrrole compounds.
科学的研究の応用
1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
類似化合物との比較
Similar Compounds
1,3-Diazole: Another heterocyclic compound with similar biological activities.
Imidazole: Known for its broad range of chemical and biological properties.
Pyrrole-2-carboxylic acid: A derivative that shares structural similarities.
Uniqueness
1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one stands out due to its unique combination of multiple pyrrole rings and the specific arrangement of functional groups
特性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
2-[(E)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one |
InChI |
InChI=1S/C19H23N3O/c1-3-4-5-7-14-10-15(21-13(14)2)11-18-19(23)12-17(22-18)16-8-6-9-20-16/h6,8-12,18,20,22H,3-5,7H2,1-2H3/b15-11+ |
InChIキー |
ZHFYBFAVGYYRMS-RVDMUPIBSA-N |
異性体SMILES |
CCCCCC1=C/C(=C\C2C(=O)C=C(N2)C3=CC=CN3)/N=C1C |
正規SMILES |
CCCCCC1=CC(=CC2C(=O)C=C(N2)C3=CC=CN3)N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
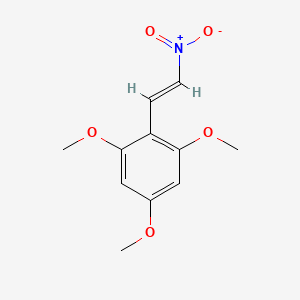
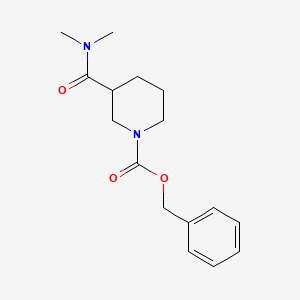
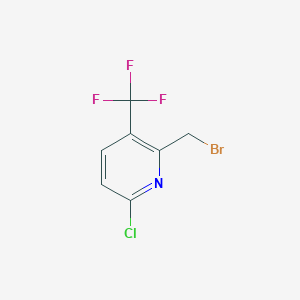
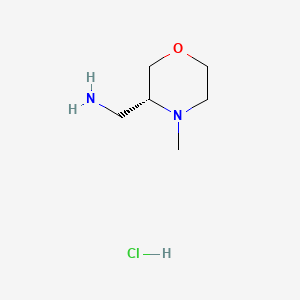
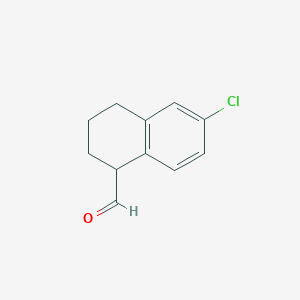
![(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B12333375.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)
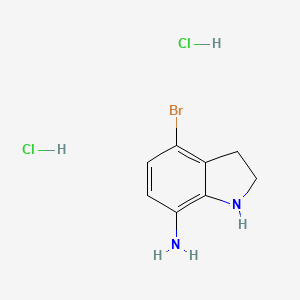
![(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile](/img/structure/B12333401.png)
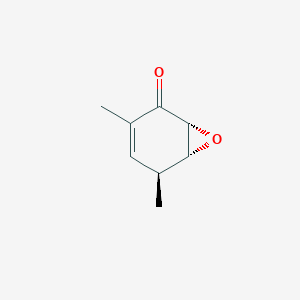
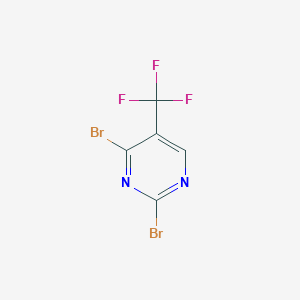
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
